B1574715 vcusoft

vcusoft

Cat. No.: B1574715
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CUSOFT is a prominent player in the consumer-grade electroencephalogram (EEG) device market, specializing in brainwave headbands and related wearable technologies. According to market analysis reports, CUSOFT's products are designed for applications in healthcare, gaming, and cognitive research . The company’s offerings include devices with features such as real-time neural activity monitoring, biofeedback, and integration with software platforms for data analysis. Key metrics from 2019–2023 highlight CUSOFT’s annual sales revenue ranging between $15–25 million, with a gross margin of 35–40%, positioning it competitively in the global EEG wearables sector .

Properties

IUPAC Name

vcusoft

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds (Competitors)

The consumer EEG device market comprises several key competitors, including Emotiv, NeuroSky, Melomind, and Wearable Sensing. Below is a detailed comparison based on technical specifications, market performance, and innovation:

Table 1: Technical Specifications Comparison (2023 Data)

Feature CUSOFT Emotiv NeuroSky Wearable Sensing
Sensor Channels 16-channel array 14-channel array 5-channel array 32-channel array
Sampling Rate 256 Hz 128 Hz 512 Hz 256 Hz
Battery Life 10 hours (rechargeable) 12 hours (rechargeable) 8 hours (replaceable) 15 hours (rechargeable)
Price Range $299–$499 $499–$899 $99–$199 $599–$1,200
Key Applications Healthcare, Research Gaming, Research Education, Meditation Clinical Trials, BCI

Sources:

Table 2: Market Performance (2019–2023)

Metric CUSOFT Emotiv NeuroSky
Annual Revenue $18.7M (avg.) $32.4M (avg.) $8.9M (avg.)
Market Share (2023) 12% 22% 6%
Gross Margin 38% 42% 28%
R&D Investment 15% of revenue 20% of revenue 10% of revenue

Sources:

Research Findings and Competitive Analysis

Technological Differentiation: CUSOFT’s 16-channel sensor array provides higher spatial resolution compared to NeuroSky’s 5-channel systems, making it preferable for clinical research . However, it lags behind Wearable Sensing’s 32-channel devices, which dominate in precision-critical applications like brain-computer interfaces (BCIs) . Emotiv leads in software integration, offering proprietary machine learning tools for emotion detection, whereas CUSOFT focuses on raw data accessibility for third-party analytics .

Price-to-Performance Ratio :

  • CUSOFT occupies a mid-tier price segment, balancing affordability and functionality. NeuroSky’s lower-cost devices target casual users but lack clinical-grade accuracy, while Emotiv and Wearable Sensing cater to premium markets .

SWOT Analysis: Strengths: CUSOFT’s rechargeable battery life (10 hours) outperforms competitors in prolonged research settings . Weaknesses: Limited brand recognition compared to Emotiv and NeuroSky . Opportunities: Expansion into telehealth and neurorehabilitation markets . Threats: Rising competition from open-source EEG platforms reducing hardware dependency .

Strategic Recommendations

  • R&D Prioritization : Increase investment in AI-driven analytics to compete with Emotiv’s software ecosystem .
  • Market Diversification : Target emerging markets in Asia-Pacific, where healthcare wearables demand is growing at 18% CAGR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.